molecular formula C10H11Br B2706193 3-Brom-cyclobutylbenzol CAS No. 1824320-01-5

3-Brom-cyclobutylbenzol

Cat. No. B2706193
CAS RN: 1824320-01-5
M. Wt: 211.102
InChI Key: ILOFKWAIHKQFJS-UHFFFAOYSA-N
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Description

3-Brom-cyclobutylbenzol is a chemical compound that belongs to the class of cyclobutylbenzene derivatives. This compound has gained significant attention in the scientific community due to its unique properties and potential applications. In

Scientific Research Applications

Heterogeneous Catalysis Activation

Molecular adsorbates, specifically N-heterocyclic carbenes, have been shown to switch on the reactivity of otherwise unreactive catalysts, like Pd/Al2O3, by coordinating to palladium particles and affecting their electronic properties. This modification enables the catalyst to be used in the Buchwald-Hartwig amination of aryl chlorides, bromides, and iodides, demonstrating the potential of 3-Bromocyclobutylbenzene derivatives in facilitating new catalytic processes (Ernst et al., 2017).

Palladium-mediated Arylation

The palladium-mediated reaction of bromobenzene with various heterocyclic diamines explored the chemoselectivity of these reactions. This research highlights the potential of 3-Bromocyclobutylbenzene in synthesizing complex organic molecules through selective arylations, providing insights into the mechanism of these reactions and their application in organic synthesis (Cabello-Sanchez et al., 2007).

Enantioselective Synthesis

Studies have demonstrated the use of bromobenzene derivatives in enantioselective synthesis, specifically in the total synthesis of pancratistatin and 7-deoxypancratistatin. These compounds, promising antitumor agents, highlight the critical role of 3-Bromocyclobutylbenzene derivatives in the development of new, potent pharmaceuticals (Hudlický et al., 1996).

Spirocyclic Scaffold Formation

Research into the asymmetric formal (3 + 2) cyclization of aryl 3-bromoenals and isatins facilitated by N-heterocyclic carbene catalysts has led to the production of chiral spirooxindole-butenolides. This demonstrates the utility of 3-Bromocyclobutylbenzene derivatives in creating complex and biologically relevant spirocyclic scaffolds, which have significant implications for drug development (Zheng et al., 2014).

Safety and Hazards

While specific safety data for “3-Brom-cyclobutylbenzol” is not available, safety data sheets for similar compounds, such as 3-Bromophenol and 2-Bromopentane , provide information on hazards, safety precautions, and first-aid measures.

properties

IUPAC Name

(3-bromocyclobutyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br/c11-10-6-9(7-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILOFKWAIHKQFJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1Br)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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